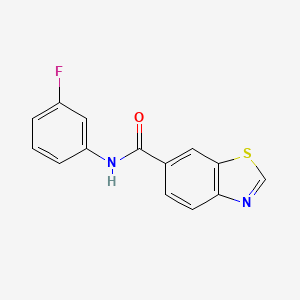

N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-10-2-1-3-11(7-10)17-14(18)9-4-5-12-13(6-9)19-8-16-12/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCANTYTSYHSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327216 | |

| Record name | N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

681168-90-1 | |

| Record name | N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-Fluorophenyl)-1,3-benzothiazole-6-carboxamide is a compound that belongs to the benzothiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and antiviral properties, supported by data from various studies.

Anticancer Activity

Benzothiazole derivatives, including this compound, have shown significant anticancer activity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound promotes apoptosis in cancer cells by activating caspase pathways. For instance, derivatives with fluorine substitutions have been reported to enhance cytotoxic effects significantly. In a study involving various cell lines (MCF-7, HeLa, HepG2), compounds similar to this compound exhibited GI50 values in the low micromolar range (0.4 to 4.0 µM) against these cancer types .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4 | MCF-7 | 0.4 | Apoptosis via caspase activation |

| 4 | HepG2 | 0.57 | Cell cycle arrest |

| N-(3-FP) | HeLa | 2.10 | Induction of apoptosis |

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives have also been extensively studied. This compound has demonstrated efficacy against various bacterial strains.

- Efficacy : The compound has shown inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, it exhibited MIC values ranging from 36.8 mg/L to 47.6 mg/L against pathogenic strains such as Xanthomonas spp. .

Table 2: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| N-(3-FP) | Xanthomonas oryzae | 47.6 |

| N-(3-FP) | Xanthomonas citri | 36.8 |

Antifungal Activity

Research has also highlighted the antifungal potential of benzothiazole derivatives.

- Activity Against Fungi : Compounds similar to this compound have shown promising antifungal activity with EC50 values indicating effective inhibition of fungal growth at low concentrations (e.g., EC50 = 0.3 mg/L against Alternaria brassicae) .

Table 3: Antifungal Activity of Benzothiazole Derivatives

| Compound | Fungal Strain | EC50 (mg/L) |

|---|---|---|

| N-(3-FP) | Alternaria brassicae | 0.3 |

| N-(3-FP) | Botrytis cinerea | <2.40 |

Antiviral Activity

The antiviral properties of benzothiazoles are gaining recognition as well.

- Mechanism and Efficacy : Studies have indicated that compounds like this compound can inhibit viral replication through mechanisms involving the disruption of viral entry or replication processes .

Table 4: Antiviral Activity of Benzothiazole Derivatives

| Compound | Virus | Inhibition Rate (%) |

|---|---|---|

| N-(3-FP) | Tobacco Mosaic Virus | 54.41 |

Case Studies

Several case studies illustrate the biological activities of benzothiazoles:

- Anticancer Study : A derivative similar to this compound was tested on A431 and A549 cancer cell lines showing significant inhibition of cell proliferation and induction of apoptosis through the AKT and ERK signaling pathways .

- Antibacterial Study : In a comparative study on various benzothiazole derivatives, this compound demonstrated superior antibacterial activity against resistant strains like MRSA .

Scientific Research Applications

Overview

Benzothiazole derivatives, including N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide, have been extensively studied for their anticancer properties. Research indicates that modifications in the benzothiazole structure can enhance cytotoxicity against various cancer cell lines.

Case Studies

A study evaluated the cytotoxic effects of benzothiazole derivatives on several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver) | 15.5 |

| DLD (colon) | 12.8 |

| KB (oral) | 18.3 |

These findings suggest that structural modifications can lead to varying degrees of effectiveness in inhibiting cancer cell growth .

Overview

This compound and its derivatives have also shown significant antimicrobial activity against a range of bacterial and fungal pathogens.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit potent antimicrobial properties. For instance, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are as follows:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not specified | Not specified |

These results highlight the potential for structural modifications to enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more effective derivatives. The presence of electron-withdrawing groups, such as fluorine, has been associated with increased potency against both cancer cells and microbial pathogens.

Comparison with Similar Compounds

4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide

- Structure: Features a 4-fluoro and 5-(2-fluoro-4-iodoanilino) substitution on the benzothiazole core, along with a hydroxyethoxy group on the carboxamide.

- Activity : Approved by the WHO as a tyrosine kinase inhibitor for anticancer use. The iodine and hydroxyethoxy groups enhance target selectivity and solubility compared to the simpler fluorophenyl derivative .

N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamide Derivatives

- Examples :

- Structure : Trifluoromethyl group at position 6 of benzothiazole and variable arylacetamide substituents.

- Activity : These compounds exhibit modified binding affinities due to the electron-withdrawing trifluoromethyl group, which may enhance metabolic resistance but reduce solubility compared to the fluorine-substituted analog.

Benzothiophene-Based Analogues

3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

- Structure : Benzothiophene core with chloro and methyl groups at positions 3 and 6, respectively, and a trifluoromethylphenyl carboxamide.

- Properties : Higher logP (3.0) and density (1.457 g/cm³) due to the trifluoromethyl and chloro groups, suggesting increased lipophilicity and membrane permeability compared to the fluorophenyl-benzothiazole compound .

Substituent Position and Chain Length Effects

Alkoxyphenylcarbamic Acid Derivatives

- Example: Piperidinoethylesters of 2-, 3-, and 4-alkoxyphenylcarbamic acids .

- Findings :

- Position : 3- and 4-alkoxy substitutions show higher inhibitory activity on photosynthesis than 2-substituted analogs.

- Chain Length : Maximum activity at 6–8 carbon atoms in the alkoxy chain.

- Relevance : The meta-fluorine in N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide aligns with the trend of 3-substituted compounds exhibiting enhanced bioactivity.

Physicochemical and Pharmacokinetic Comparisons

Research Findings and Implications

- Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas trifluoromethyl analogs (e.g., ) prioritize metabolic stability at the cost of solubility.

- Core Structure : Benzothiazole derivatives generally exhibit stronger kinase inhibition compared to benzothiophenes, as seen in WHO-approved compounds .

- Substituent Position : Meta-substitution (3-fluorophenyl) aligns with optimal activity trends in alkoxyphenylcarbamic acids , suggesting strategic design for target engagement.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide and its analogs?

The compound is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aryl amines. For example, a modified procedure involves treating 1,3-benzothiazole-6-carboxylic acid with thionyl chloride to generate the acid chloride, followed by reaction with 3-fluoroaniline in the presence of a base like pyridine . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization. Yield optimization may require controlled stoichiometry and inert atmospheres to prevent side reactions.

Q. How is structural characterization of this compound validated in academic studies?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the presence of the benzothiazole core, fluorophenyl substituents, and carboxamide linkage. For instance, aromatic protons in the benzothiazole ring typically appear as doublets or triplets between δ 7.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks matching theoretical exact mass) .

- Elemental analysis : Ensures purity by verifying C, H, N, and S content.

Q. What preliminary biological screening assays are used to evaluate this compound?

Antimicrobial activity is commonly assessed via broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values reported . Antifungal activity may be tested against C. albicans using similar protocols. Cytotoxicity studies often employ mammalian cell lines (e.g., HEK-293) with MTT assays to gauge selectivity indices .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR investigations focus on:

- Fluorophenyl substitution : Electron-withdrawing groups (e.g., -F) enhance metabolic stability and binding affinity to targets like kinase enzymes .

- Benzothiazole modifications : Introducing methyl or trifluoromethyl groups at the 6-position can alter lipophilicity and bioavailability .

- Carboxamide linkers : Replacing the amide with sulfonamide or urea groups may modulate solubility and target engagement .

Q. What analytical strategies resolve contradictions in reported bioactivity data for benzothiazole-carboxamide analogs?

Discrepancies in IC or MIC values across studies often arise from variations in assay conditions (e.g., pH, serum content). Researchers should:

- Standardize protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial assays .

- Control compound purity : HPLC (≥98% purity) and water content analysis (Karl Fischer titration) are critical .

- Validate target engagement : Employ orthogonal methods like surface plasmon resonance (SPR) or crystallography to confirm binding .

Q. What in vivo models are suitable for pharmacokinetic and efficacy studies of this compound?

- Rodent models : Pharmacokinetic parameters (e.g., half-life, C) are assessed in Sprague-Dawley rats via oral/intravenous administration, with plasma samples analyzed by LC-MS/MS .

- Xenograft models : Efficacy against tumors (e.g., NSCLC) is evaluated in immunodeficient mice, with tumor volume monitored via caliper measurements .

- Toxicology : Histopathological analysis of liver/kidney tissues ensures safety profiles align with OECD guidelines.

Methodological Considerations

Q. How are computational tools integrated into the design of This compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.